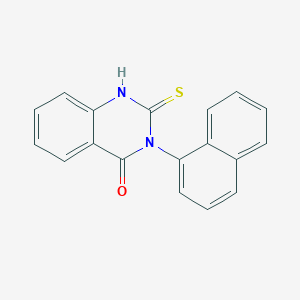
Methyl 4-(dimethylcarbamoyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dimethylcarbamoyl)butanoate is a chemical compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, characterized by the presence of a dimethylamino group and a keto group at the fifth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of a catalyst. The reaction can be represented as follows:
Pentanoic acid+Methanol→Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(dimethylcarbamoyl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a site for nucleophilic attack. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Methyl valerate: An ester derivative of valeric acid with comparable chemical properties.
Dimethylaminoacetone: A compound with a dimethylamino group and a keto group, similar to pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester.
Uniqueness
Methyl 4-(dimethylcarbamoyl)butanoate is unique due to the specific positioning of the dimethylamino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility.
Properties
CAS No. |
14471-87-5 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
InChI Key |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
Canonical SMILES |
CN(C)C(=O)CCCC(=O)OC |
Synonyms |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




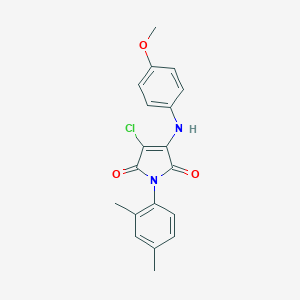
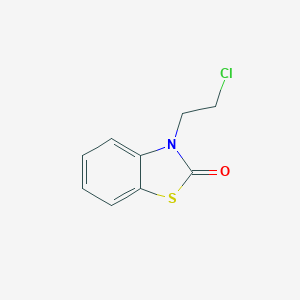


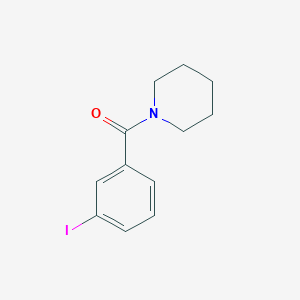

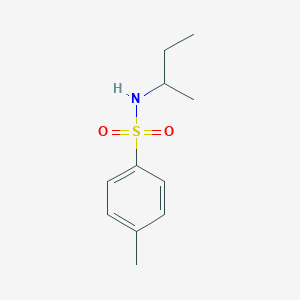
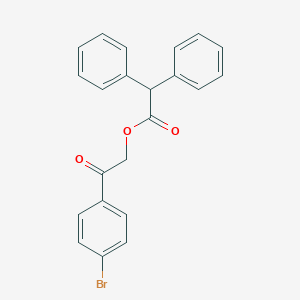
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
